molecular formula C22H18FN3O3S2 B2712691 4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886938-56-3

4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2712691
CAS RN: 886938-56-3
M. Wt: 455.52
InChI Key: ZKAQETPKHATHSJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]thiazol ring and the pyridine ring are both aromatic, which could have implications for the compound’s reactivity and stability .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the sulfonyl group. The fluorine atom on the benzo[d]thiazol ring could make that position more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its solubility in polar solvents .

Scientific Research Applications

Agrochemicals

The trifluoromethylpyridine (TFMP) moiety, present in this compound, has found significant use in crop protection. TFMP derivatives, including fluazifop-butyl, have been employed to safeguard crops from pests. Over 20 new TFMP-containing agrochemicals have acquired ISO common names. The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to their biological activities .

Photocatalysis

While not directly related to the compound itself, the pyridine moiety could potentially be incorporated into metal-organic frameworks (MOFs) for photocatalytic hydrogen evolution. Further research is needed to explore this application .

Triazole Synthesis

The fluorine atom in the compound can be leveraged for regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles. This application is relevant in medicinal chemistry and materials science .

Safety and Hazards

As with any chemical compound, handling “4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

4-ethylsulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c1-2-31(28,29)18-9-6-15(7-10-18)21(27)26(14-17-5-3-4-12-24-17)22-25-19-11-8-16(23)13-20(19)30-22/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAQETPKHATHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

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